molecular formula C13H14O B14261124 4-Methylidene-1-phenylhex-5-en-1-one CAS No. 141621-53-6

4-Methylidene-1-phenylhex-5-en-1-one

Cat. No.: B14261124
CAS No.: 141621-53-6
M. Wt: 186.25 g/mol
InChI Key: AUUYNJJUPWCMKS-UHFFFAOYSA-N
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Description

4-Methylidene-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C13H14O It is characterized by a phenyl group attached to a hexenone backbone with a methylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-1-phenylhex-5-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 4-methylpent-3-en-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methylidene-1-phenylhex-5-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of 4-methylidene-1-phenylhexanol or hexane derivatives.

    Substitution: Formation of halogenated or nitro-substituted phenylhexenones.

Scientific Research Applications

4-Methylidene-1-phenylhex-5-en-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylidene-1-phenylhex-5-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

    4-Methylidene-1-phenylpent-5-en-1-one: Similar structure but with a shorter carbon chain.

    4-Methylidene-1-phenylhept-5-en-1-one: Similar structure but with a longer carbon chain.

    4-Methylidene-1-phenylbut-5-en-1-one: Similar structure but with a different position of the double bond.

Uniqueness: 4-Methylidene-1-phenylhex-5-en-1-one is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and potential applications. The presence of the phenyl group also contributes to its distinct chemical properties and interactions.

Properties

CAS No.

141621-53-6

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

4-methylidene-1-phenylhex-5-en-1-one

InChI

InChI=1S/C13H14O/c1-3-11(2)9-10-13(14)12-7-5-4-6-8-12/h3-8H,1-2,9-10H2

InChI Key

AUUYNJJUPWCMKS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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